5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C10H11N3S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of benzyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium hydroxide (KOH) in a mixture of ethanol and water at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as KOH or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized thiadiazole compounds.
Scientific Research Applications
5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine
- N-Methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- N,N-Dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine
Uniqueness
5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
38376-38-4 |
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Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-benzyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-11-10-13-12-9(14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |
InChI Key |
JGWQKFVLLRPMGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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